molecular formula C17H18F2N2O B13732665 3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline

3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline

Cat. No.: B13732665
M. Wt: 304.33 g/mol
InChI Key: PMBHLESXRVGPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline is a complex organic compound that features a benzyloxy group, a difluoropyrrolidinyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The benzyloxy and difluoropyrrolidinyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropyrrolidin-1-yl)aniline
  • 3-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
  • 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol

Uniqueness

3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline is unique due to the presence of both benzyloxy and difluoropyrrolidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18F2N2O

Molecular Weight

304.33 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-phenylmethoxyaniline

InChI

InChI=1S/C17H18F2N2O/c18-17(19)8-9-21(12-17)15-7-6-14(20)10-16(15)22-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,20H2

InChI Key

PMBHLESXRVGPHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3

Origin of Product

United States

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